molecular formula C14H24O2 B110228 5Z,7E-Dodecadienyl acetate CAS No. 78350-11-5

5Z,7E-Dodecadienyl acetate

Cat. No. B110228
CAS RN: 78350-11-5
M. Wt: 224.34 g/mol
InChI Key: LILNZTGQAGPWKK-MUIOLIGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5Z,7E-Dodecadienyl acetate is a chemical compound that belongs to the family of pheromones. It is a colorless liquid with a sweet floral odor that is used by insects for communication purposes. This compound is found in the pheromone gland of many insects, including moths, beetles, and cockroaches. The chemical structure of 5Z,7E-Dodecadienyl acetate consists of a 12-carbon chain with two double bonds and an acetate group.

Mechanism Of Action

The mechanism of action of 5Z,7E-Dodecadienyl acetate in insects involves its binding to specific receptors in the antennae. This binding triggers a series of biochemical reactions that ultimately lead to the release of pheromones by the insect. The pheromones are then detected by other insects of the same species, leading to mating or aggregation behaviors.

Biochemical And Physiological Effects

In addition to its role in insect communication, 5Z,7E-Dodecadienyl acetate has been shown to have biochemical and physiological effects on insects. Studies have shown that exposure to this compound can alter the levels of certain neurotransmitters in the brain, leading to changes in behavior. In addition, exposure to 5Z,7E-Dodecadienyl acetate can affect the levels of certain hormones in the insect's body, leading to changes in development and reproduction.

Advantages And Limitations For Lab Experiments

The use of 5Z,7E-Dodecadienyl acetate in lab experiments has several advantages and limitations. One advantage is its specificity for certain insect species, allowing researchers to study the behavior of specific pests. Another advantage is its low toxicity to non-target organisms, making it a safer alternative to traditional insecticides. However, the use of 5Z,7E-Dodecadienyl acetate in lab experiments can be expensive and time-consuming, requiring specialized equipment and expertise.

Future Directions

There are several future directions for research on 5Z,7E-Dodecadienyl acetate. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential use as a tool for pest management in agriculture and forestry. Additionally, researchers may explore the use of 5Z,7E-Dodecadienyl acetate as a model for understanding the role of pheromones in insect communication and behavior.

Synthesis Methods

The synthesis of 5Z,7E-Dodecadienyl acetate can be achieved through various methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. Both methods require the use of specialized reagents and conditions to achieve high yields of the desired product.

Scientific Research Applications

The use of 5Z,7E-Dodecadienyl acetate in scientific research has been primarily focused on its role as a pheromone in insect communication. Studies have shown that this compound is used by many species of moths to attract mates and locate food sources. In addition, researchers have investigated the use of 5Z,7E-Dodecadienyl acetate as a potential insecticide, as it disrupts the mating behavior of certain pest species.

properties

CAS RN

78350-11-5

Product Name

5Z,7E-Dodecadienyl acetate

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(5Z,7E)-dodeca-5,7-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8-

InChI Key

LILNZTGQAGPWKK-MUIOLIGRSA-N

Isomeric SMILES

CCCC/C=C/C=C\CCCCOC(=O)C

SMILES

CCCCC=CC=CCCCCOC(=O)C

Canonical SMILES

CCCCC=CC=CCCCCOC(=O)C

synonyms

(E,Z)-5,7-Dodecadien-1-ol Acetate;  (5Z,7E)-5,7-Dodecadien-1-ol Acetate

Origin of Product

United States

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